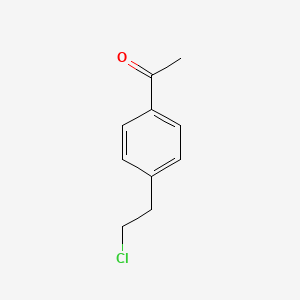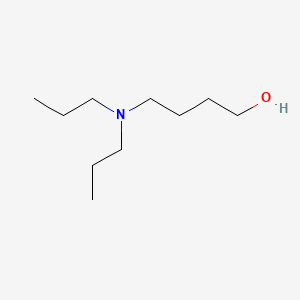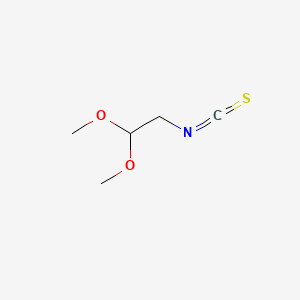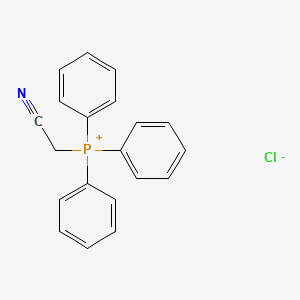
(Cyanomethyl)triphenylphosphonium chloride
概要
説明
(Cyanomethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H17ClNP. It is a white solid that is soluble in organic solvents and is commonly used in organic synthesis, particularly in the preparation of ylides for Wittig reactions. This compound is known for its role in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: (Cyanomethyl)triphenylphosphonium chloride can be synthesized through the reaction of chloroacetonitrile with triphenylphosphine. The reaction typically involves adding chloroacetonitrile dropwise to a solution of triphenylphosphine in toluene and heating the mixture at reflux for several hours. The reaction mixture is then cooled, and the resulting solid is filtered and washed with diethyl ether to obtain the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and degradation of the product.
化学反応の分析
Types of Reactions: (Cyanomethyl)triphenylphosphonium chloride undergoes various types of reactions, including:
Condensation Reactions: It is used in the formation of carbon-carbon bonds.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Synthesis of Phosphonium-Iodonium Ylides: It is involved in the preparation of ylides for further synthetic applications.
Common Reagents and Conditions:
Condensation Reactions: Typically involve bases such as sodium hydride or potassium tert-butoxide.
Wittig Reactions: Require the presence of a strong base like sodium hydride or butyllithium.
Phosphonium-Iodonium Ylides: Often involve iodine or other halogenating agents.
Major Products:
Alkenes: Formed from Wittig reactions.
α,β-Unsaturated Esters, Amides, and Nitriles: Formed through various condensation reactions.
科学的研究の応用
(Cyanomethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of (Cyanomethyl)triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in many organic reactions. The phosphonium group acts as a good leaving group, facilitating the formation of carbon-carbon bonds. In biological systems, triphenylphosphonium cations are known to target mitochondria, potentially disrupting mitochondrial function and leading to cell death .
類似化合物との比較
(Cyanomethyl)triphenylphosphonium chloride is unique due to its specific structure and reactivity. Similar compounds include:
(Triphenylphosphoranylidene)acetonitrile: Used in similar Wittig reactions.
(Cyanomethyl)trimethylphosphonium chloride: Another phosphonium salt with different reactivity and applications
These compounds share some common applications but differ in their reactivity and the types of reactions they undergo, highlighting the unique properties of this compound.
特性
IUPAC Name |
cyanomethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLQAMUUDIHIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962997 | |
| Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4336-70-3 | |
| Record name | Phosphonium, (cyanomethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4336-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyanomethyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004336703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyanomethyl)triphenylphosphonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyanomethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L55T65L7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of (Cyanomethyl)triphenylphosphonium chloride and how does it interact with other molecules?
A1: this compound (C20H17NP+·Cl−) exhibits a slightly distorted tetrahedral geometry around the central phosphorus atom []. This structure facilitates interactions with other molecules through various non-covalent bonds. For instance, in its crystal structure, this compound molecules are linked together via C—H⋯N and C—H⋯Cl hydrogen bonds []. Additionally, π–π stacking interactions are observed between the phenyl rings, with a centroid–centroid distance of 3.702 (3) Å []. These structural features and intermolecular interactions are crucial for understanding its reactivity and applications in organic synthesis.
Q2: How does this compound participate in reactions with 3-(2-Thienyl)acrylonitriles?
A2: this compound acts as a valuable reagent in reactions with 3-(2-Thienyl)acrylonitriles, leading to the formation of cyclopropane derivatives []. Under phase-transfer catalysis conditions, it reacts with Ethyl 3-(2-thienyl)acrylocyanoacetate to yield a cyclopropane product []. Interestingly, its reactivity can differ depending on the specific 3-(2-Thienyl)acrylonitrile used. For example, with 3-(2-Thienyl)acrylonitrile, a new ylide is formed along with a propene derivative []. This highlights the versatility of this compound in generating diverse chemical structures through different reaction pathways.
Q3: Beyond organic synthesis, are there any other applications for this compound and its derivatives?
A3: Yes, this compound serves as a precursor for synthesizing various metal complexes with potential biological activity []. For example, it can be used to create gold(I), gold(III), silver, and copper complexes containing the (triphenylphosphonio)cyanomethanide ylide ligand []. These metal complexes have shown promising in vitro cytotoxic activity against the A549 human lung carcinoma cell line, suggesting potential applications in anticancer drug development []. The structural diversity of these complexes, influenced by the metal ion and other ligands, allows for the exploration of structure-activity relationships and the fine-tuning of their biological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


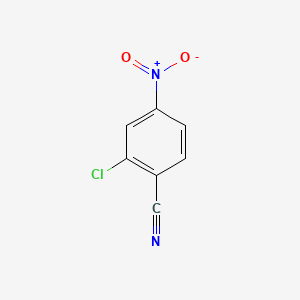
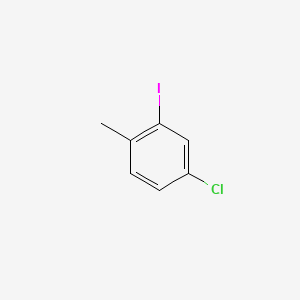
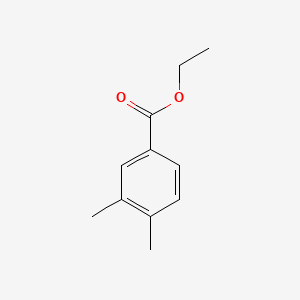
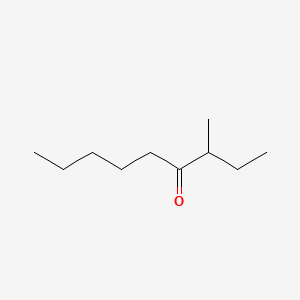
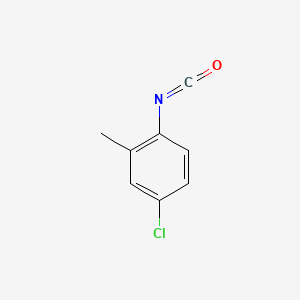
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)




